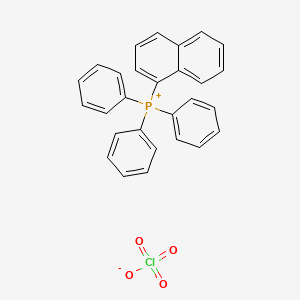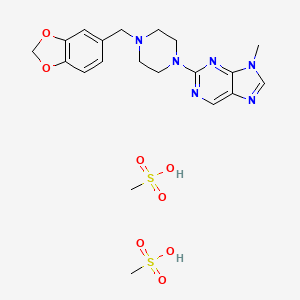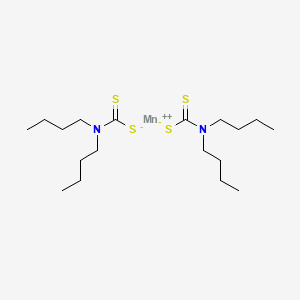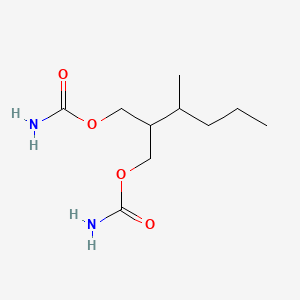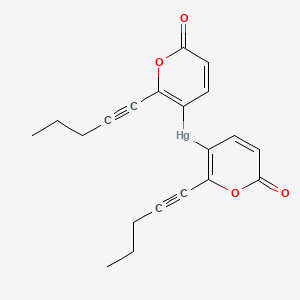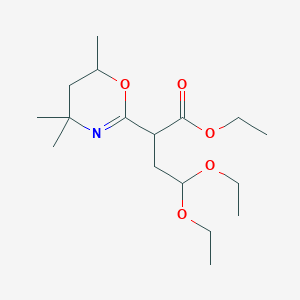
Ethyl 4,4-diethoxy-2-(4,4,6-trimethyl-5,6-dihydro-1,3-oxazin-2-yl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4,4-diethoxy-2-(4,4,6-trimethyl-5,6-dihydro-1,3-oxazin-2-yl)butanoate is an organic compound with the molecular formula C17H33NO5. It is a complex molecule featuring multiple functional groups, including ethoxy, oxazinyl, and butanoate moieties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,4-diethoxy-2-(4,4,6-trimethyl-5,6-dihydro-1,3-oxazin-2-yl)butanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazinyl Ring: The oxazinyl ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols and aldehydes under acidic or basic conditions.
Introduction of the Ethoxy Groups: The ethoxy groups are introduced via an etherification reaction, where ethanol is reacted with the intermediate compound in the presence of an acid catalyst.
Formation of the Butanoate Moiety: The butanoate group is introduced through esterification, where butanoic acid or its derivatives react with the intermediate compound in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4,4-diethoxy-2-(4,4,6-trimethyl-5,6-dihydro-1,3-oxazin-2-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., NaCl), thiols (e.g., RSH)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated compounds, thioethers
Aplicaciones Científicas De Investigación
Ethyl 4,4-diethoxy-2-(4,4,6-trimethyl-5,6-dihydro-1,3-oxazin-2-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 4,4-diethoxy-2-(4,4,6-trimethyl-5,6-dihydro-1,3-oxazin-2-yl)butanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with target molecules, modulating their activity and function. Specific pathways and targets may vary depending on the application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: Similar in structure but with a pyridine ring instead of an oxazinyl ring.
4-ethyl-2,4,6-trimethyloctane: Shares the trimethyl groups but lacks the oxazinyl and butanoate moieties.
Uniqueness
Ethyl 4,4-diethoxy-2-(4,4,6-trimethyl-5,6-dihydro-1,3-oxazin-2-yl)butanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Propiedades
Número CAS |
34579-33-4 |
|---|---|
Fórmula molecular |
C17H31NO5 |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
ethyl 4,4-diethoxy-2-(4,4,6-trimethyl-5,6-dihydro-1,3-oxazin-2-yl)butanoate |
InChI |
InChI=1S/C17H31NO5/c1-7-20-14(21-8-2)10-13(16(19)22-9-3)15-18-17(5,6)11-12(4)23-15/h12-14H,7-11H2,1-6H3 |
Clave InChI |
HZOGYJWKCZKNLZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CC(C1=NC(CC(O1)C)(C)C)C(=O)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2-Chloro-4-nitrophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14688152.png)
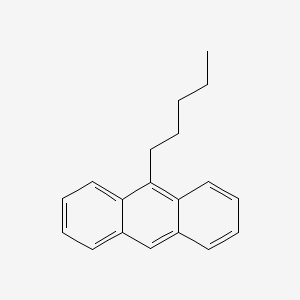


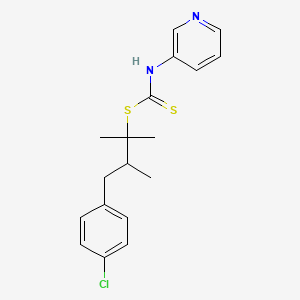
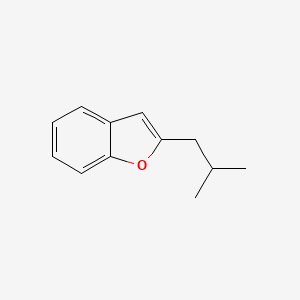

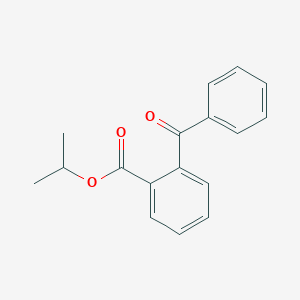
![1,3-Bis[(2-methylphenyl)sulfanyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14688194.png)
